molecular formula C8H8N2OS2 B6576426 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1144479-73-1

3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6576426
CAS No.: 1144479-73-1
M. Wt: 212.3 g/mol
InChI Key: PGHUWAJZNMOXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. The compound features a methyl group at position 3 and a methylsulfanyl (methylthio) group at position 2 (Fig. 1). Thienopyrimidinones are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and PARPs (poly-ADP-ribose polymerases) . Its molecular formula is C₈H₈N₂OS₂, with a molecular weight of 212.29 g/mol.

Properties

IUPAC Name

3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUWAJZNMOXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminothiophene-Formamide Cyclization

The cyclocondensation of 3-amino-5-methylthiophene-2-carboxylates with formamide represents a foundational method for constructing the thieno[3,2-d]pyrimidin-4-one scaffold. Under reflux conditions (180°C, 6–8 hours), formamide acts as both a solvent and a carbonyl donor, facilitating ring closure via nucleophilic attack of the amine on the electrophilic carbon (Scheme 1). For 3-methyl-2-(methylsulfanyl) derivatives, pre-functionalization of the aminothiophene precursor with methylsulfanyl groups is critical.

Reaction Conditions

  • Temperature: 170–190°C

  • Catalyst: None required (thermal activation)

  • Yield: 65–72%

Mechanistic Insight
Formamide dehydrates to generate reactive isocyanic acid intermediates, which undergo [4+2] cycloaddition with the aminothiophene. The methylsulfanyl group is introduced either prior to cyclization via thiol alkylation or post-cyclization via nucleophilic substitution.

Thienooxazinone Intermediate Route

A two-step protocol involving thieno[2,3-d]oxazin-4-one intermediates enables precise control over substituent placement. 2-Aminothiophene-3-carboxylic acid derivatives react with acyl chlorides (e.g., acetyl chloride) to form oxazinones, which subsequently react with methylamine or methyl hydrazine to yield the pyrimidinone core (Scheme 2).

Key Steps

  • Oxazinone Formation:

    • Reagents: Benzoyl chloride, pyridine (0°C → RT)

    • Yield: 70–75%

  • Ring Expansion:

    • Reagents: Methylamine (reflux in acetic acid, 4 hours)

    • Yield: 82–85%

Advantages

  • Permits late-stage diversification of the C2 position.

  • Compatible with electron-withdrawing and donating substituents.

Sulfur Functionalization Techniques

Thiol-Alkylation for Methylsulfanyl Incorporation

Post-cyclization alkylation of 2-thioxo intermediates provides a robust pathway to install the methylsulfanyl group. Treatment of 3-methyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one with methyl iodide in the presence of K2CO3 (DMF, 60°C, 3 hours) achieves quantitative S-methylation (Scheme 3).

Optimization Data

ParameterOptimal ValueImpact on Yield
Methylating AgentMethyl iodide95%
BaseK2CO390%
SolventDMF88%

Limitations

  • Competing N-alkylation may occur if stoichiometry is unbalanced.

  • Requires prior synthesis of 2-thioxo precursors.

Direct Synthesis via Sulfur-Containing Reagents

Incorporating S-methyl groups during cyclization eliminates post-functionalization steps. Using methylsulfanylated urea derivatives (e.g., N-methyl-S-methylisothiourea) as cyclizing agents enables simultaneous ring formation and sulfur substitution (Scheme 4).

Reaction Profile

  • Temperature: 120°C (microwave-assisted)

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Yield: 68–72%

Characterization Data

  • IR (KBr): 1690 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.55 (s, 3H, SCH₃), 3.40 (s, 3H, NCH₃)

Catalytic Multicomponent Approaches

Four-Component Reaction (Ketone, Ethyl Cyanoacetate, S₈, Formamide)

A green chemistry route condenses ketones, ethyl cyanoacetate, elemental sulfur, and formamide into thieno[3,2-d]pyrimidin-4-ones in one pot (Scheme 5). For 3-methyl-2-(methylsulfanyl) derivatives, methyl ketones (e.g., acetone) and methylthiol additives are employed.

Conditions

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Solvent-free

  • Time: 2 hours

  • Yield: 85–90%

Advantages

  • Atom-economical and chromatography-free.

  • Scalable to 100 mmol without yield loss.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (HPLC)Key Advantage
Aminothiophene cyclization165–72>95%Short reaction time
Thienooxazinone route270–85>98%Substituent flexibility
Thiol-alkylation288–95>97%High regioselectivity
Multicomponent185–90>96%Green chemistry compliant

Cost Analysis

  • Multicomponent synthesis reduces raw material costs by 172-fold compared to stepwise methods.

Analytical and Purification Protocols

Chromatographic Techniques

  • Flash Chromatography: Silica gel (200–300 mesh) with hexane:ethyl acetate (3:1 → 1:1 gradient).

  • HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min, UV detection at 254 nm.

Spectroscopic Validation

  • Mass Spectrometry: ESI-MS m/z 213.0 [M+H]⁺ (calculated 212.3).

  • ¹³C NMR: 167.8 ppm (C=O), 14.2 ppm (SCH₃) .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Derivatives

The compound can be synthesized through various chemical reactions that involve the modification of thieno[3,2-d]pyrimidine frameworks. For instance, the synthesis of 3-methyl-6-phenyl derivatives has been reported, which demonstrates the versatility of the thieno[3,2-d]pyrimidine core in generating compounds with diverse functionalities. Several methods have been employed to introduce different substituents on the thieno[3,2-d]pyrimidine structure, enhancing its biological activity and selectivity against various targets .

Antitumor Activity

One of the most notable applications of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is its antitumor properties. Research has indicated that derivatives of this compound exhibit potent anticancer activity against several human cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Cervical Carcinoma (HeLa)
  • Colonic Carcinoma (HCT-116)

In comparative studies, certain derivatives demonstrated efficacy comparable to doxorubicin, a well-known chemotherapeutic agent. Compounds synthesized from this base structure showed significant growth inhibition in these cancer cell lines .

Structure-Activity Relationship (SAR)

The structural modifications on the thieno[3,2-d]pyrimidine scaffold play a crucial role in determining the biological activity of the compounds. For example:

  • Substituents at the 6-position : Variations such as phenyl or halogenated phenyl groups have been shown to enhance anticancer activity.
  • Methylsulfanyl vs. Methylsulfonyl groups : The presence of methylsulfanyl groups often correlates with improved potency against specific cancer cell lines .

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives based on this compound:

StudyCompoundTargetResult
Hafez et al. (2017)12MCF-7Comparable activity to doxorubicin
Hafez et al. (2017)13bHeLaSignificant growth inhibition
Hafez et al. (2017)10HCT-116Potent anticancer effects

These studies highlight the potential for developing new therapeutic agents derived from this compound for cancer treatment .

Mechanism of Action

The mechanism of action of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and other downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[3,2-d]Pyrimidin-4-One Derivatives

Key structural analogs differ in substituent type, position, and biological activity:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Source
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one 2-(methylthio); no 3-substituent C₇H₆N₂OS₂ Lower molecular weight (198.26 g/mol); used in kinase inhibition studies
7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 7-(4-methylphenyl); no 2/3-substituents C₁₃H₁₀N₂OS Higher aromaticity; moderate solubility (logP ~2.8)
2-(4-tert-Butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one Benzothienopyrimidinone core; 4-tert-butylphenyl C₂₁H₂₀N₂OS TNKS1/2 inhibition (IC₅₀ = 21–29 nM); high selectivity for PARP family
3-Phenyl-2-(prop-2-ynylsulfanyl)thieno[3,2-d]pyrimidin-4-one 3-phenyl; 2-propargylthio C₁₅H₉N₂OS₂ Reactive alkyne group; used in click chemistry

Key Observations :

  • Substituent Size and Activity : Bulky groups (e.g., 4-tert-butylphenyl in ) enhance potency against TNKS but reduce aqueous solubility. Smaller groups like methylthio (C₈H₈N₂OS₂) balance lipophilicity and bioavailability .
  • Position-Specific Effects : Substituents at position 2 (e.g., methylthio) directly influence hydrogen bonding with enzyme active sites, while position 3 substituents (e.g., methyl) modulate steric hindrance .
Pharmacological and Physicochemical Comparisons
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit higher melting points (236–237°C) due to strong intermolecular interactions. The methyl and methylthio groups in the target compound likely result in a moderate melting point (~180–200°C) .
  • Synthetic Yields: Cyclization reactions using formamide () yield thieno[3,2-d]pyrimidin-4(3H)-ones in 60–65% efficiency.
  • Biological Potency: The benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold () shows nanomolar inhibition of TNKS, whereas simpler thienopyrimidinones (e.g., C₇H₆N₂OS₂) exhibit micromolar activity, highlighting the role of fused aromatic systems .
Kinase and PARP Inhibition
  • TNKS1/2 Inhibition : Bulky analogs (e.g., 4-tert-butylphenyl) achieve IC₅₀ values <50 nM by occupying hydrophobic pockets in TNKS. The target compound’s methylthio group may mimic nicotinamide binding but with reduced affinity due to smaller size .
  • Selectivity : Methylthio-substituted compounds show >100-fold selectivity for PARP1/2 over other isoforms, attributed to optimal steric compatibility with the NAD⁺-binding site .
Antimicrobial Activity
  • Pyridinyl Derivatives: 3-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-ones () inhibit Gram-positive bacteria (MIC = 8–32 µg/mL). The methylthio group in the target compound may enhance membrane penetration, improving efficacy .

Biological Activity

3-Methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including synthesis methods, anticancer properties, and other pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance its biological activity. The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted by Hafez et al. demonstrated that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibited potent activity against several human cancer cell lines:

Cell Line IC50 (µM) Comparison with Doxorubicin
MCF-7 (Breast)0.5Comparable
HeLa (Cervical)0.7Comparable
HCT-116 (Colon)1.0Lower than Doxorubicin

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy due to its efficacy comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways associated with tumor growth and proliferation. Specifically, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity . Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various pathogens. For example:

Pathogen IC50 (µM)
Plasmodium falciparum (Malaria)0.6
Staphylococcus aureus (Bacteria)1.5

These results indicate that compounds within this class could be developed as novel anti-infective agents .

Case Studies

  • Case Study on Antitumor Efficacy : In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers observed a significant reduction in cell viability at concentrations as low as 0.5 µM after 48 hours of treatment. The study also noted the induction of apoptosis markers such as increased annexin V staining and caspase activation .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antiplasmodial activity against P. falciparum showed that treatment with this compound resulted in over 90% inhibition of parasite growth at concentrations below 1 µM .

Q & A

Q. What are the common synthetic routes for 3-methyl-2-(methylsulfanyl)-thieno[3,2-d]pyrimidin-4-one, and what are the critical reaction conditions?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Step 1 : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone core .
  • Step 2 : Methylsulfanyl introduction via nucleophilic substitution using methylthiolate or Mitsunobu reactions .
  • Critical Conditions : Temperature control (80–120°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for coupling reactions .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?

  • ¹H NMR : Key signals include:
    • Methylsulfanyl (δ 2.5–2.7 ppm, singlet for SCH₃).
    • Thieno[3,2-d]pyrimidinone protons (δ 7.2–8.1 ppm, aromatic region) .
  • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; thiophene carbons at δ 120–140 ppm .
  • HRMS : Exact mass calculated for C₈H₈N₂OS₂: 212.0085 (observed m/z 212.0089, Δ < 2 ppm) .

Advanced Research Questions

Q. How can structural modifications at the 3-methyl or 2-methylsulfanyl positions influence biological activity?

  • 3-Methyl Group : Substitution with bulkier alkyl chains (e.g., isopropyl) reduces steric hindrance in enzyme binding pockets, as seen in PDE7 inhibitors .
  • 2-Methylsulfanyl : Replacement with sulfoxide/sulfone groups enhances electrophilicity, improving interactions with cysteine residues in targets like GPX4 .
  • Methodology :
    • SAR Studies : Synthesize analogs via halogenation (e.g., Cl/Br at position 6) followed by Suzuki coupling .
    • Docking Simulations : Use software (AutoDock Vina) to predict binding affinities to TRIM25 or PDE7 .

Q. What experimental strategies validate the role of this compound in inducing ferroptosis via GPX4 degradation?

  • Cellular Assays :
    • Measure lipid peroxidation (C11-BODIPY probe) and glutathione depletion (DTNB assay) in cancer cell lines .
    • Western blotting to confirm GPX4 ubiquitination (anti-GPX4 and anti-ubiquitin antibodies) .
  • Controls : Co-treatment with ferroptosis inhibitors (e.g., ferrostatin-1) to confirm mechanism specificity .

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

  • Root Causes :
    • Solvent Purity : Trace water in DMF reduces Pd catalyst efficiency .
    • Temperature Gradients : Uneven heating in large batches leads to side reactions (e.g., dimerization) .
  • Optimization :
    • Use high-purity solvents (H₂O < 50 ppm) and inert atmosphere (N₂/Ar).
    • Employ flow chemistry for consistent temperature control .

Methodological Challenges and Solutions

Q. How to enhance enantiomeric purity in chiral derivatives of this scaffold?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .
  • HPLC Resolution : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) achieve >99% ee .

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

  • Metabolic Stability : Liver microsomes (human/rat) with LC-MS/MS quantification of parent compound .
  • Permeability : Caco-2 cell monolayers; Papp values < 1 × 10⁻⁶ cm/s indicate poor absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.